2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate α-haloketones with thiourea under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2 and 4 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2 and 4 positions .
Scientific Research Applications
2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole core but lacks the phenyl and carboxamide groups.
N-Phenylthiazole: Contains the phenyl group but differs in the substitution pattern.
Thiazole-5-carboxamide: Similar core structure but different substituents.
Uniqueness
2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of dimethyl, phenyl, and carboxamide groups makes it a versatile compound for various applications .
Properties
CAS No. |
149708-91-8 |
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Molecular Formula |
C17H22N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2-pentan-3-yloxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H22N2O2S/c1-5-13(6-2)21-15-10-8-7-9-14(15)19-17(20)16-11(3)18-12(4)22-16/h7-10,13H,5-6H2,1-4H3,(H,19,20) |
InChI Key |
PFDCRUVISYGICJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C)C |
Origin of Product |
United States |
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